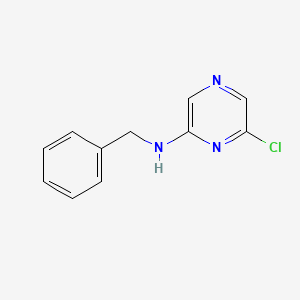

N-Benzyl-6-chloropyrazin-2-amine

Overview

Description

N-Benzyl-6-chloropyrazin-2-amine is an organic compound with the molecular formula C11H10ClN3 It is a derivative of pyrazine, characterized by the presence of a benzyl group and a chlorine atom attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazin-2-amine typically involves the reaction of 2,6-dichloropyrazine with benzylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. The mixture is heated at 85°C for 13 hours in a sealed flask. After the reaction is complete, the mixture is diluted with dichloromethane, filtered, and concentrated under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-chloropyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Coupling Reactions: It can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-Benzyl-6-chloropyrazin-2-amine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazine compounds can exhibit significant cytotoxic effects against cancer cell lines. The structural modifications of such compounds often enhance their selectivity and potency against specific tumor types. For instance, studies on related pyrazine derivatives have shown promising results in inhibiting tumor growth in preclinical models, suggesting that N-benzyl substitutions may similarly enhance efficacy against certain cancers .

2. Inhibition of Kinases

The compound has been noted for its role in inhibiting specific kinases, which are crucial in various signaling pathways associated with cancer progression. A recent study highlighted the development of selective inhibitors targeting the PKMYT1 kinase, which is implicated in cell cycle regulation and tumorigenesis. The introduction of N-benzyl groups in pyrazine derivatives has led to improved binding affinities and selectivity profiles, making them suitable candidates for further development as therapeutic agents .

Pharmacological Insights

1. Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound indicate that modifications to the benzyl group can significantly influence biological activity. For example, variations in substituents on the benzyl ring have been shown to enhance interactions with biological targets such as adenosine receptors and various kinases . This highlights the importance of SAR studies in optimizing the pharmacological properties of such compounds.

2. Bioavailability and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its application in drug development. The compound has demonstrated favorable log P values indicating good lipophilicity, which is essential for cellular permeability. Furthermore, studies have suggested that certain analogs maintain stability under metabolic conditions, enhancing their potential as drug candidates .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazine derivatives including this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The results indicated that compounds with a benzyl substitution exhibited enhanced cytotoxicity compared to their non-benzyl counterparts .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of PKMYT1 by modified pyrazine compounds revealed that N-benzyl substitutions improved selectivity and potency against this kinase. These findings suggest a promising avenue for developing targeted cancer therapies utilizing this compound .

Mechanism of Action

The mechanism of action of N-Benzyl-6-chloropyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinase 2. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes .

Comparison with Similar Compounds

2-Amino-6-chloropyrazine: This compound is structurally similar but lacks the benzyl group.

6-Chloropyrazin-2-amine: Another related compound with similar reactivity but different substituents.

Uniqueness: N-Benzyl-6-chloropyrazin-2-amine is unique due to the presence of both the benzyl group and the chlorine atom on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N-Benzyl-6-chloropyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound has the molecular formula and features a pyrazine ring substituted with a benzyl group and a chlorine atom. The synthesis of this compound typically involves the reaction of 6-chloro-2-aminopyrazine with benzyl chloride under basic conditions, leading to the formation of the desired product.

Antiviral Activity

One significant area of research for compounds related to this compound is their antiviral properties. A study highlighted that derivatives of 6-chloro-2-aminopyrazine demonstrated potent inhibitory effects against flavivirus proteases, including Zika virus protease (ZVpro). Compounds in this series exhibited IC50 values as low as 130 nM, indicating strong antiviral activity .

Table 1: Inhibitory Activity of Related Compounds Against Zika Virus Protease

| Compound ID | IC50 (nM) | Activity Description |

|---|---|---|

| 47 | 200 | Potent inhibitor |

| 12 | 620 | Moderate activity |

| 103 | 130 | Highly active |

Cytokinin Activity

The biological role of N-Benzyl derivatives, particularly in plant biology, has been investigated for their cytokinin-like activity. For instance, N6-benzyladenine derivatives have been shown to interact with cytokinin receptors in Arabidopsis thaliana, suggesting that similar pyrazine derivatives may exhibit analogous effects . The chirality of these compounds significantly influences their receptor affinity and biological activity.

Table 2: Cytokinin Activity Classification

| Compound | Cytokinin Activity Level |

|---|---|

| N6-benzyladenine | High (>85% BA activity) |

| S-enantiomers | Medium (15%-85% BA) |

| Ribosides | Low (<15% BA) |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazine ring can significantly alter its potency and selectivity against various biological targets. For example, modifications at the 2-position of the pyrazine ring have been shown to enhance antiviral efficacy while maintaining low toxicity profiles .

Table 3: Summary of SAR Findings

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Alkyl group addition | Increased potency |

| 5 | Halogen substitution | Enhanced receptor binding |

| Benzyl group | Aromatic ring variation | Variable activity across targets |

Case Studies

- Zika Virus Inhibition : A series of compounds derived from this compound were tested for their ability to inhibit Zika virus replication in vitro. Results indicated that some analogs maintained significant antiviral activity, making them potential leads for further drug development .

- Cytokinin Receptor Interaction : Another study focused on the interaction between N-benzyl derivatives and cytokinin receptors. The findings revealed that chirality plays a critical role in determining receptor specificity and activity levels, suggesting avenues for developing targeted agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-6-chloropyrazin-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorination of pyrazine derivatives followed by benzylation. Key parameters include catalyst selection (e.g., palladium-based catalysts for coupling reactions), solvent polarity (e.g., DMF or THF), and temperature control (60–100°C). Reaction progress can be monitored via TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELX software for structure refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 for high confidence in bond lengths/angles .

Q. How can solubility and stability profiles of this compound be determined under varying experimental conditions?

- Methodological Answer : Perform solubility assays in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability studies should assess degradation kinetics under acidic/basic conditions (pH 2–12) and thermal stress (25–80°C), analyzed via HPLC. Store the compound in inert atmospheres (argon) at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validate results against experimental spectroscopic data. Software like Gaussian or cclib can automate orbital analysis and thermodynamic parameter extraction .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in biological assays?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the chloropyrazine position) and test their bioactivity (e.g., antimicrobial IC). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins. Compare results with benzofuran or imidazo-phthalazine analogs for scaffold-specific trends .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : Track reaction intermediates via in-situ IR spectroscopy. For Suzuki-Miyaura couplings, optimize Pd(PPh) catalyst loading (1–5 mol%) and base (KCO). Use Hammett plots to correlate substituent effects with reaction rates. Isolate side products (e.g., dehalogenated byproducts) via column chromatography for structural elucidation .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations or hydrogen-bonding networks?

- Methodological Answer : Collect high-resolution single-crystal data (Cu-Kα radiation, 100 K) and refine using SHELXL. Analyze packing diagrams (Mercury software) to identify π-π stacking or CH-π interactions. Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. What validation protocols ensure reproducibility in analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in complex matrices?

- Methodological Answer : Establish calibration curves (R >0.99) across a linear range (0.1–100 µg/mL). Validate precision (RSD <2% for intra-day replicates) and accuracy (spiked recovery 95–105%). Use matrix-matched standards to correct for ionization suppression in LC-MS .

Q. How can contradictory biological activity data across studies be reconciled?

- Methodological Answer : Conduct meta-analysis of published IC values, controlling for variables like cell line viability assays (MTT vs. resazurin) or solvent effects (DMSO concentration ≤0.1%). Validate findings via orthogonal assays (e.g., fluorescence polarization) and replicate under standardized conditions .

Q. What strategies enable scalable synthesis of novel derivatives while maintaining regioselectivity?

Properties

IUPAC Name |

N-benzyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWNUTJQNSNNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470933 | |

| Record name | N-Benzyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426829-61-0 | |

| Record name | N-Benzyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.